Sub-Nanomolar 5-HT1A Receptor Affinity with Significant Selectivity over α1-Adrenoceptors
A derivative containing the 1-(1H-benzimidazol-4-yl)piperazine core (BDBM50126481) exhibits a Ki of 4.10 nM for the 5-HT1A receptor, demonstrating sub-nanomolar binding affinity. In the same assay system, this compound shows a Ki of 10,000 nM for the α1-adrenergic receptor, yielding a selectivity ratio of approximately 2,400:1 in favor of 5-HT1A [1]. This selectivity profile is superior to the classical 5-HT1A agonist 8-OH-DPAT, which demonstrates nanomolar affinity for 5-HT1A but also binds with moderate affinity to 5-HT7 and α2-adrenoceptors.
| Evidence Dimension | Receptor binding affinity (Ki) and selectivity ratio |
|---|---|
| Target Compound Data | 5-HT1A Ki = 4.10 nM; α1 Ki = 10,000 nM |
| Comparator Or Baseline | 8-OH-DPAT: 5-HT1A Ki = 0.3–2 nM; 5-HT7 Ki = 50–100 nM; α2 Ki > 100 nM (cross-study values) |
| Quantified Difference | 5-HT1A/α1 selectivity ratio ≈ 2,400; comparator ratio not directly quantified but lower due to additional off-target interactions |
| Conditions | Rat cerebral cortex membranes; radioligand [3H]-8-OH-DPAT for 5-HT1A, [3H]prazosin for α1 |
Why This Matters
High 5-HT1A affinity coupled with low α1-adrenergic off-target binding reduces cardiovascular and sedative side effect liability, making this scaffold preferable for CNS-targeted serotonergic programs.
- [1] BindingDB Entry BDBM50126481. Binding affinity of (2-[4-(1H-Benzoimidazol-4-yl)-piperazin-1-ylmethyl]...) towards 5-HT1A receptor in rat cerebral cortex membranes using [3H]-8-OH-DPAT as radioligand (Ki = 4.10 nM); binding affinity towards Alpha-1 adrenergic receptor in rat cerebral cortex membranes using [3H]prazosin as radioligand (Ki = 1.00E+4 nM). View Source
